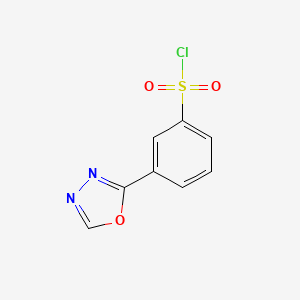
3-(1,3,4-オキサジアゾール-2-イル)ベンゼン-1-スルホニルクロリド
説明
3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H5ClN2O3S and its molecular weight is 244.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究
3-(1,3,4-オキサジアゾール-2-イル)ベンゼン-1-スルホニルクロリドは、オキサジアゾール環の存在により、様々な医薬品化合物の合成に使用できます。 オキサジアゾールは、抗菌作用、抗炎症作用、抗がん作用など、幅広い生物活性を持つことが知られています .
高エネルギー材料
オキサジアゾール環を含む化合物は、分解時に大量のエネルギーを放出する能力があるため、高エネルギー材料としての利用が検討されています .
生物活性
3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its role in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from multiple studies to provide a comprehensive overview.
Chemical Structure
The compound features a benzene ring substituted with a sulfonyl chloride group and an oxadiazole ring. This unique structure contributes to its biological properties and potential therapeutic applications.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of oxadiazole derivatives. In a study assessing various 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-one derivatives, it was found that certain compounds exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. For instance:
| Compound | Bacteria/Fungi Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 12b | P. aeruginosa | 50 μg/ml |
| 10c | E. coli | 150 μg/ml |
| 9e | S. pyogenes | 100 μg/ml |
These results indicate that modifications to the oxadiazole structure can enhance antibacterial efficacy, making it a promising candidate for further development in antimicrobial therapies .
Anticancer Activity
Research has also highlighted the anticancer potential of oxadiazole derivatives. In one study, compounds were evaluated for their cytotoxic effects against various cancer cell lines using the MTT assay. Notable findings include:
| Compound | Cell Line Tested | IC50 (nM) |
|---|---|---|
| 5b | MCF-7 | 19 |
| 5d | A549 | 22 |
| 3b | A498 | 13 |
These compounds demonstrated significant cytotoxicity compared to doxorubicin, suggesting that they may serve as effective anticancer agents .
The biological activities of 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl chloride are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
- Interaction with DNA : Certain derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several case studies illustrate the potential of oxadiazole derivatives in clinical settings:
- A study reported that a specific derivative exhibited a broad spectrum of activity against various pathogens, including resistant strains of E. coli and S. aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .
- Another investigation into anticancer properties revealed that certain derivatives not only inhibited tumor growth in vitro but also showed promising results in vivo models, suggesting their viability for further clinical trials .
特性
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3S/c9-15(12,13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXJSHDIHZHVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















